(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative characterized by a fused furan-hydroxymethylidene group at position 4, a 4-methylphenyl substituent at position 5, and a 1,3,4-thiadiazole ring bearing a prop-2-en-1-ylsulfanyl moiety at position 1.
Properties
Molecular Formula |
C21H17N3O4S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-11-29-21-23-22-20(30-21)24-16(13-8-6-12(2)7-9-13)15(18(26)19(24)27)17(25)14-5-4-10-28-14/h3-10,16,26H,1,11H2,2H3 |
InChI Key |
VXWWXUJYKNMVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC=C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,3-dione core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidine-2,3-dione Family
A closely related compound, (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione , shares the pyrrolidine-2,3-dione scaffold but differs in substituents:
- Position 4 : A dihydrobenzofuran-hydroxymethylidene group replaces the furan-hydroxymethylidene group.
- Position 5 : A 3,4,5-trimethoxyphenyl group replaces the 4-methylphenyl group.
- Position 1 : A 5-methyl-1,3,4-thiadiazole replaces the prop-2-en-1-ylsulfanyl-substituted thiadiazole.
This trimethoxyphenyl variant has demonstrated enhanced solubility and pharmacokinetic properties compared to the 4-methylphenyl analogue, likely due to the polar methoxy groups .
Functional Analogues with Thiadiazole Moieties
The 1,3,4-thiadiazole ring is critical for bioactivity. For example, 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (a bis-thiadiazole derivative) exhibits antifungal activity but lacks the pyrrolidine-2,3-dione core. The prop-2-en-1-ylsulfanyl group in the target compound may improve membrane permeability compared to bulkier substituents in this analogue .
Pharmacological and Biochemical Comparisons
Antimicrobial Activity
Pyrrolidine-2,3-dione derivatives, such as 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, exhibit broad-spectrum antimicrobial activity.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines multiple functional groups that may contribute to various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
This compound features a pyrrolidine core with several substituents:
- Furan ring : Known for its reactivity and potential biological activity.
- Thiadiazole moiety : Often associated with pharmacological effects.
- Hydroxymethylidene group : May enhance interactions with biological targets.
The molecular formula is , and its molecular weight is approximately 421.46 g/mol.
Anticancer Activity
Preliminary studies suggest that compounds structurally similar to this pyrrolidine derivative exhibit anticancer properties . For instance, research indicates that derivatives containing furan and thiadiazole rings can inhibit the proliferation of cancer cell lines.
In particular, compounds with similar structures have shown:
- Inhibition of cell growth : Effective against various leukemia cell lines at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) .
- Mechanism of action : Involvement in pathways such as MEK/ERK signaling, leading to cell cycle arrest .
Antimicrobial Activity
The presence of both furan and thiadiazole rings suggests potential antimicrobial activity . Compounds with similar structural motifs have demonstrated moderate to significant activity against various bacteria and fungi. For example:
- In vitro studies : Compounds similar to this pyrrolidine derivative have been tested against pathogens like E. coli, Staphylococcus aureus, and Candida albicans, showing promising results in inhibiting growth .
Enzyme Inhibition
Research indicates that this compound may also act as an inhibitor for certain enzymes:
- Cholinesterase inhibition : Some derivatives have shown good inhibitory activity against butyrylcholinesterase (IC50 = 46.42 µM), comparable to established inhibitors like physostigmine .
Research Findings and Case Studies
Several studies highlight the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 / GI50 Values | Reference |
|---|---|---|---|
| AZD6244 | MEK1/2 inhibitor | 0.3 - 1.2 µM | |
| Compound X | Antimicrobial | Varies | |
| Compound Y | Cholinesterase inhibitor | 46.42 µM |
Case Study: Anticancer Efficacy
A study involving a series of pyrrolidine derivatives found that those containing furan and thiadiazole exhibited significant cytotoxic effects on leukemia cells. The mechanism was attributed to the downregulation of phospho-ERK1/2 levels, indicating a targeted approach towards cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
